Topoisomerase II inhibitor 15 discovery and synthesis
Topoisomerase II inhibitor 15 discovery and synthesis
An in-depth technical guide on the discovery and synthesis of Topoisomerase II inhibitor 15, a novel fused imidazotriazine derivative, is presented for researchers, scientists, and drug development professionals. This document details the compound's synthesis, biological activities, and the experimental protocols utilized in its evaluation.
Discovery and Rationale
Topoisomerase II inhibitor 15, also referred to as compound 2g , was developed as part of a study to create novel anticancer agents with improved efficacy against head and neck squamous cell carcinoma (HNSCC), a cancer type often exhibiting resistance to conventional chemotherapeutics like doxorubicin. The design strategy focused on synthesizing a series of fused imidazo[1,2-a][1][2][3]triazin-2-amines. The core idea was to leverage the pharmacophoric features of effective Topoisomerase II inhibitors that are known to intercalate with DNA base pairs. Compound 2g , featuring a 3-bromophenyl substituent, emerged as a highly potent and selective inhibitor from this series.
Synthesis of Topoisomerase II Inhibitor 15 (Compound 2g)
The synthesis of Topoisomerase II inhibitor 15 (4-(3-bromophenyl)-1,4-dihydrobenzo[3][4]imidazo[1,2-a][1][2][3]triazin-2-amine) is achieved through a multi-step process, beginning with the synthesis of an intermediate, 2-guanidinobenzimidazole (compound 3 ), followed by a cyclization reaction with an appropriate aromatic aldehyde.
Synthesis Workflow
Caption: Synthetic pathway for Topoisomerase II inhibitor 15 (compound 2g).
Experimental Protocol: Synthesis of 4-(3-bromophenyl)-1,4-dihydrobenzo[3][4]imidazo[1,2-a][1][2][3]triazin-2-amine (2g)
A mixture of 2-guanidinobenzimidazole (1.75 g, 10 mmol) and 3-bromobenzaldehyde (1.85 g, 10 mmol) in absolute ethanol (50 mL) was subjected to reflux for a duration of 8-10 hours. The progress of the reaction was monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled, and the resulting precipitate was collected by filtration. The crude product was then washed with cold ethanol and subsequently recrystallized from an ethanol/DMF solvent mixture to yield the pure compound 2g .
-
Yield: 81%
-
Appearance: White solid
-
Melting Point: 280–282 °C
-
Molecular Formula: C₁₅H₁₁BrN₄
-
Molecular Weight: 340.19 g/mol
Biological Activity
The synthesized compound 2g and its analogues were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and a normal cell line. The most promising compounds were further assessed for their ability to inhibit Topoisomerase II and induce apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Selected Compounds [1][2][5]
| Compound | HNO97 (Head & Neck) | MDA-MB-231 (Breast) | HEPG2 (Liver) | OEC (Normal Oral Epithelial) |
| 2f | 4 ± 1 | 11 ± 1.1 | 13 ± 1.2 | > 50 |
| 2g | 3 ± 1.5 | 10 ± 1.3 | 12 ± 1.4 | > 50 |
| Doxorubicin | 9 ± 1.6 | 8 ± 1.8 | 7 ± 1.5 | 10 ± 1.2 |
Table 2: Topoisomerase II Inhibition [2][5]
| Compound | % Inhibition of Topoisomerase II |
| 2f | 87.86% |
| 2g | 81.37% |
| Doxorubicin | 86.44% |
Experimental Protocols
In Vitro Cytotoxicity Assay
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Following treatment, the medium was replaced with fresh medium containing MTT solution (20 µL, 5 mg/mL), and the plates were incubated for 4 hours at 37 °C.
-
The formazan crystals formed were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated from the dose-response curves.
Topoisomerase II Inhibition Assay
The inhibitory effect on human Topoisomerase II was quantified using a commercially available ELISA kit.
-
The assay was performed in 96-well plates pre-coated with the substrate.
-
Nuclear extracts from treated and untreated HNO97 cells were prepared.
-
The extracts were added to the wells along with the reaction buffer and incubated.
-
A primary antibody specific for Topoisomerase II was added, followed by a secondary HRP-conjugated antibody.
-
The colorimetric reaction was initiated by adding the substrate solution, and the absorbance was measured at 450 nm.
-
The percentage of inhibition was calculated relative to the untreated control.
Cell Cycle Analysis
The effect of compound 2g on the cell cycle distribution of HNO97 cells was analyzed by flow cytometry.
-
HNO97 cells were treated with the IC₅₀ concentration of compound 2g for 48 hours.
-
The cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20 °C.
-
The fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
The mixture was incubated for 30 minutes in the dark at room temperature.
-
The DNA content of the cells was analyzed using a flow cytometer.
The results indicated that compound 2g caused cell cycle arrest at both the S and G2-M phases.[1][2][5]
Apoptosis Assay
The induction of apoptosis was determined using an Annexin V-FITC/PI apoptosis detection kit.
-
HNO97 cells were treated with the IC₅₀ concentration of compound 2g for 48 hours.
-
The cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.
Compound 2g was found to significantly increase the percentage of cells in both early and late apoptosis.[1][2][5]
Signaling Pathway and Mechanism of Action
The apoptotic effect of Topoisomerase II inhibitor 15 (2g ) was further investigated by examining its impact on key apoptosis-related proteins in HNO97 cells. The study revealed that treatment with compound 2g led to an upregulation of the pro-apoptotic proteins p53 and BAX, and a downregulation of the anti-apoptotic protein BCL2 and the pro-inflammatory cytokine IL-6. This modulation of protein expression suggests that compound 2g induces apoptosis through the intrinsic mitochondrial pathway.
Apoptosis Induction Pathway
Caption: Proposed apoptotic signaling pathway of Topoisomerase II inhibitor 15.
Experimental Workflow
Caption: Overall experimental workflow for the evaluation of Topoisomerase II inhibitor 15.
References
- 1. Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
